molecular formula C19H26O3 B14758844 7,17-Dihydroxyandrosta-1,4-dien-3-one CAS No. 848-33-9

7,17-Dihydroxyandrosta-1,4-dien-3-one

Cat. No.: B14758844
CAS No.: 848-33-9
M. Wt: 302.4 g/mol
InChI Key: MXWNAVKICSVPAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,17-Dihydroxyandrosta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of androsta-1,4-dien-3-one at the 7 and 17 positions. This can be achieved using specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7,17-Dihydroxyandrosta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

7,17-Dihydroxyandrosta-1,4-dien-3-one has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in androgen receptor binding and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. Upon binding, it activates these receptors, leading to the transcription of specific genes that regulate the development and maintenance of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway .

Properties

CAS No.

848-33-9

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

7,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h5,7,9,13-17,21-22H,3-4,6,8,10H2,1-2H3

InChI Key

MXWNAVKICSVPAC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=CC(=O)C=CC34C)O

Origin of Product

United States

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